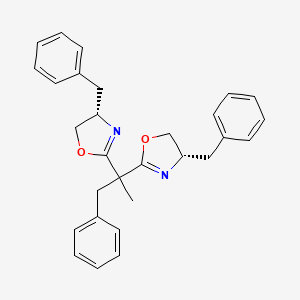
2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine
Übersicht
Beschreibung
2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine (HFDMA) is a trifluoromethylated amine compound that has been widely studied for its various applications in scientific research. HFDMA is a derivative of the widely used N,N-dimethylbenzylamine, and has been shown to possess unique properties that make it useful for a variety of experiments.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine has been used in a variety of scientific research applications, including the study of enzyme inhibitors, the development of new drugs, and the investigation of new catalysts. 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine has also been used in the study of the molecular mechanisms of drug action, as well as in the study of the physiological effects of drugs. In addition, 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine has been used in the study of the biochemical and physiological effects of various compounds, including hormones and neurotransmitters.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the metabolism of certain compounds. In particular, 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine has been shown to have a variety of biochemical and physiological effects. In particular, 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to decrease the activity of other enzymes, such as monoamine oxidase. In addition, 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine has been shown to have anti-inflammatory and antioxidant effects, as well as to have an effect on the metabolism of hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine in laboratory experiments has several advantages. In particular, 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine can be synthesized relatively easily, and is relatively inexpensive. In addition, 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine is highly soluble in water and is stable under a variety of conditions. However, there are also some limitations to the use of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine in laboratory experiments. In particular, 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine is not very soluble in organic solvents, and can be easily degraded by light and heat.
Zukünftige Richtungen
The use of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine in scientific research is still in its early stages, and there is much potential for further research. In particular, further research could focus on the mechanism of action of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine, as well as on the biochemical and physiological effects of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine. In addition, further research could focus on the development of new drugs and catalysts based on 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine, as well as on the use of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine in the study of the molecular mechanisms of drug action. Finally, further research could focus on the use of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine in the study of the physiological effects of various compounds, including hormones and neurotransmitters.
Eigenschaften
IUPAC Name |
2-[(dimethylamino)methyl]-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14(2)6-7-3-4-8(5-9(7)15)10(11,12)13/h3-5,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGHPOOIDADYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














